molecular formula C22H16FNO4 B2735320 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid CAS No. 1341822-36-3

5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid

Cat. No.: B2735320
CAS No.: 1341822-36-3
M. Wt: 377.371
InChI Key: BNYGAHXKRAPKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound could potentially involve a C-H Activation methodology . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorenylmethoxycarbonyl (Fmoc) group attached to an amino group, which is further attached to a 2-fluorobenzoic acid group . The Fmoc group is a common protecting group used in peptide synthesis.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of the Fmoc group, which can undergo various reactions during peptide synthesis .

Scientific Research Applications

Protecting Groups in Peptide Synthesis

One of the primary applications of 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid is as a protecting group for amides in peptides, facilitating the synthesis of difficult sequences by inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993). This demonstrates the compound's utility in producing peptides with reversible protected tertiary peptide bonds, enhancing the efficiency of peptide synthesis.

Fluorophores and Fluorescent Labeling

Another significant application involves the synthesis of derivatives for antimicrobial activities and the exploration of fluorophores for studying various biological systems (Bayrak et al., 2009). The compound's derivatives have shown potential in biochemistry and medicine, indicating its versatility beyond peptide synthesis into broader biological applications.

Antitumor Activity

Research has also been conducted on amino acid ester derivatives containing fluorinated compounds, demonstrating inhibitory effects against cancer cell lines, showcasing the potential of this compound derivatives in cancer treatment (Xiong et al., 2009).

Organic Fluorophores in Carbon Dots

The compound has been identified as a key ingredient in the formation of carbon dots with high fluorescence quantum yields, contributing to the expansion of applications in nanoscale materials (Shi et al., 2016). This highlights its role in developing materials with unique optical properties for various technological applications.

Drug Delivery Systems

Moreover, its structure has been utilized in the synthesis of microporous metal-organic frameworks (MOFs) with exceptional drug loading capacities, indicating its potential as a drug carrier, particularly for cancer therapeutics (Bag et al., 2016). This application underscores the compound's importance in pharmaceuticals and material science.

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for this compound could involve further development and optimization of the synthesis process, as well as exploration of its potential applications in peptide synthesis and other areas of chemistry .

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO4/c23-20-10-9-13(11-18(20)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYGAHXKRAPKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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